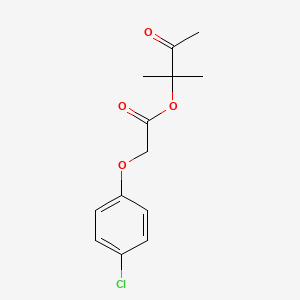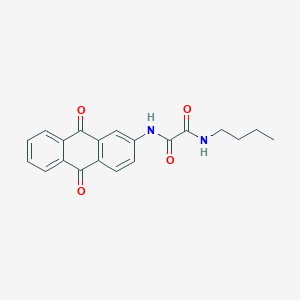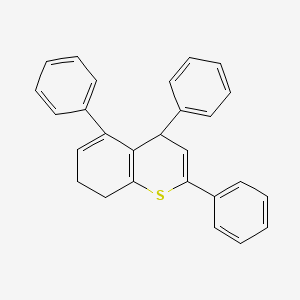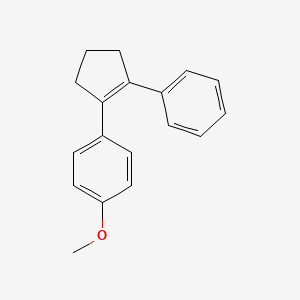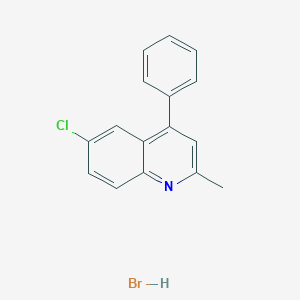
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-phenylquinoline typically involves the reaction of 2-methylquinoline with chlorinating agents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of a chlorinating agent . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Chloro-2-methyl-4-phenylquinoline;hydrobromide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-ethyl-4-phenylquinoline: Similar structure but with an ethyl group instead of a methyl group.
6-Chloro-2-hydrazino-4-phenylquinoline: Contains a hydrazino group, offering different reactivity and applications.
6-Chloro-3-ethyl-2-methyl-4-phenylquinoline: Another derivative with both ethyl and methyl groups.
Uniqueness
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
| 90936-27-9 | |
Formule moléculaire |
C16H13BrClN |
Poids moléculaire |
334.64 g/mol |
Nom IUPAC |
6-chloro-2-methyl-4-phenylquinoline;hydrobromide |
InChI |
InChI=1S/C16H12ClN.BrH/c1-11-9-14(12-5-3-2-4-6-12)15-10-13(17)7-8-16(15)18-11;/h2-10H,1H3;1H |
Clé InChI |
VKLGKTULMQPAPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


